molecular formula C18H15ClN4O2S B11147091 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B11147091
M. Wt: 386.9 g/mol
InChI Key: YCDLFUWHCFQIQO-UHFFFAOYSA-N
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Description

N-[2-(4-Chloro-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a hybrid heterocyclic compound combining a 4-chloroindole moiety and a thieno[2,3-d]pyrimidinone scaffold linked via an acetamide bridge. The indole group, a privileged structure in medicinal chemistry, is substituted with a chloro group at the 4-position, which may enhance electronic effects and binding interactions. The thieno[2,3-d]pyrimidinone core is a bioisostere of quinazolinones, known for kinase inhibition and anticancer activity .

Properties

Molecular Formula

C18H15ClN4O2S

Molecular Weight

386.9 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C18H15ClN4O2S/c19-14-2-1-3-15-12(14)4-7-22(15)8-6-20-16(24)10-23-11-21-17-13(18(23)25)5-9-26-17/h1-5,7,9,11H,6,8,10H2,(H,20,24)

InChI Key

YCDLFUWHCFQIQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCNC(=O)CN3C=NC4=C(C3=O)C=CS4)C(=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the formation of the thienopyrimidine ring system. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole nucleus .

Scientific Research Applications

Oncology

Research indicates that N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide exhibits cytotoxic properties against various cancer cell lines.

Key Findings:

  • Cytotoxicity Assays: Studies have shown selective cytotoxicity towards human cancer cells while sparing normal cells, suggesting its potential as an anticancer agent. For instance, compounds with similar structures demonstrated IC50 values in the micromolar range against several cancer types.
Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)3.5
HeLa (Cervical Cancer)4.0

Neurology

The compound's ability to interact with neurotransmitter systems makes it a candidate for neuroprotective studies.

Mechanisms of Action:

  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit acetylcholinesterase, an enzyme relevant in neurodegenerative diseases like Alzheimer's.

Case Studies:

  • A study evaluating similar compounds found significant inhibition of acetylcholinesterase activity at concentrations as low as 10 µM, indicating potential for treating cognitive decline.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for optimizing its therapeutic efficacy.

Biological Targets

The compound has been shown to interact with various targets:

  • Kinases: It may inhibit specific kinases involved in cancer cell proliferation.
  • Receptors: Potential modulation of serotonin receptors could contribute to its neurological effects.

Interaction Data Table:

TargetTypeEffect
AcetylcholinesteraseEnzymeInhibition
EGFR (Epidermal Growth Factor Receptor)KinaseInhibition
5-HT ReceptorsReceptorModulation

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • The target compound shares the thieno[2,3-d]pyrimidinone core with and compounds but differs in substituents. The 4-chloroindole group may confer distinct electronic properties compared to the phenylamino group in or the thiazolidinone in .
  • Synthesis yields for analogs range from 60–75%, suggesting moderate efficiency in acetamide-linked heterocycles. The target compound’s synthetic route likely involves similar steps, such as nucleophilic substitution or coupling reactions .

Physicochemical and Spectral Comparisons

Table 2: Spectral and Analytical Data

Compound ID IR (C=O, cm⁻¹) ^1H-NMR Features (δ, ppm) Molecular Weight Elemental Analysis (C/H/N/S) Reference
1,730 (acetamide) 2.10 (COCH3), 2.50 (NCH3), 7.37–7.47 (Ar-H) 369.44 C 58.35%, H 4.99%, N 18.69%
Compound 8 () 1,730 (C=O) Aromatic protons (δ ~7.0–8.0), thiophene signals (δ ~6.8–7.4) 528.00 N/A
Target Compound Expected ~1,700–1,730 Anticipated peaks: 4-chloroindole (δ ~7.2–7.6), thienopyrimidinone (δ ~8.0–8.5) ~450–500* N/A -

Key Observations :

  • The target compound’s IR spectrum is expected to show C=O stretches near 1,730 cm⁻¹, consistent with acetamide and thienopyrimidinone carbonyl groups .
  • ^1H-NMR would likely exhibit aromatic protons from the 4-chloroindole (δ ~7.2–7.6) and thienopyrimidinone (δ ~8.0–8.5), with methylene signals (CH2) near δ 3.5–4.0 for the ethyl linker .

Biological Activity

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural composition that includes:

  • An indole moiety substituted with a chloro group .
  • An ethyl side chain .
  • A thieno[2,3-d]pyrimidine component with a keto group.

This combination of functional groups is believed to contribute to its diverse biological activities.

Research indicates that the biological activity of this compound may involve:

  • Inhibition of specific enzymes : Similar compounds have shown the ability to inhibit kinases such as VEGFR-2 and AKT, which are crucial in various cellular signaling pathways associated with cancer progression .
  • Induction of apoptosis : The compound may trigger programmed cell death in cancer cells, an essential mechanism for anticancer agents .

Anticancer Properties

The compound has been tested for its anticancer properties, showing promising results in vitro. For example:

  • In studies involving liver cell carcinoma, compounds with similar structures demonstrated significant antiproliferative effects. These effects were attributed to the inhibition of key signaling pathways involved in tumor growth and survival .

Synergistic Effects

The structural components of this compound suggest potential synergistic effects when used in combination with other therapeutic agents. This characteristic is particularly valuable in developing combination therapies for cancer treatment.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and provided insights into the pharmacological potential of this compound:

StudyFindings
PMC9229165Demonstrated that thiophene derivatives similar to this compound inhibit both VEGFR-2 and AKT, inducing apoptosis in liver cell carcinoma.
PubChemCompounds with indole and thieno-pyrimidine structures exhibit significant cytotoxicity against various cancer cell lines.
Otava ChemicalsHighlighted dose-dependent inhibition of pMAPK in liver and lung tissues, indicating robust pharmacological activity.

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